2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-enamide
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Overview
Description
2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides. This compound features a cyano group, a dimethylphenyl group, and a hydroxyphenyl group, making it a molecule of interest in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 2,3-dimethylaniline with 3-(4-hydroxyphenyl)prop-2-enoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as cyanogen bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique functional groups.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-enamide would depend on its specific application. For instance, if used as an inhibitor in biochemical assays, it might interact with specific enzymes or receptors, blocking their activity. The cyano group could act as an electrophile, while the hydroxyphenyl group could participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide: Similar structure but with a methoxy group instead of a hydroxy group.
2-cyano-N-(2,3-dimethylphenyl)-3-(4-chlorophenyl)prop-2-enamide: Similar structure but with a chloro group instead of a hydroxy group.
Uniqueness
The presence of the hydroxy group in 2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-enamide makes it unique compared to its analogs, potentially offering different reactivity and interactions in biological systems.
Properties
CAS No. |
345257-35-4 |
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Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H16N2O2/c1-12-4-3-5-17(13(12)2)20-18(22)15(11-19)10-14-6-8-16(21)9-7-14/h3-10,21H,1-2H3,(H,20,22) |
InChI Key |
OVQQTMSLZURFHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N)C |
Origin of Product |
United States |
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